molecular formula C28H30N2O5S2 B2497599 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-73-2

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2497599
CAS No.: 397290-73-2
M. Wt: 538.68
InChI Key: CADFEDOHCNQQKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex small molecule featuring a cyclohepta[b]thiophene core substituted with a benzamido group modified by a 3,4-dihydroisoquinoline sulfonyl moiety. The compound’s synthesis likely involves multi-step reactions, including thiophene ring formation via cycloheptanone and sulfur (as seen in related compounds) , followed by sulfonylation and benzamido coupling .

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-23-10-4-3-5-11-24(23)36-27(25)29-26(31)20-12-14-22(15-13-20)37(33,34)30-17-16-19-8-6-7-9-21(19)18-30/h6-9,12-15H,2-5,10-11,16-18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADFEDOHCNQQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a cyclohepta[b]thiophene core , which is linked to a sulfonamide moiety and a benzamide group. The presence of the 3,4-dihydroisoquinoline structure enhances its biological relevance. The molecular formula is C28H32ClN3O5S2C_{28}H_{32}ClN_{3}O_{5}S_{2}, with a molecular weight of approximately 590.2 g/mol .

  • Inhibition of Enzymatic Activity :
    • The compound has been identified as a potent inhibitor of Aldo-Keto Reductase AKR1C3 , which is implicated in various cancers, including breast and prostate cancer. It demonstrates high selectivity and potency in the low nanomolar range .
    • Additionally, it exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are critical targets in neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties :
    • The structural components suggest potential anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The sulfonamide group may enhance interactions with biological targets involved in cancer progression .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study FocusBiological ActivityReference
Enzyme InhibitionPotent inhibitor of AKR1C3 (low nM IC50)
NeuroprotectionInhibits AChE and BuChE; potential for Alzheimer's treatment
Anticancer ActivityInduces apoptosis in cancer cell lines
Structure-Activity RelationshipCorrelation between structural features and activity

Case Studies

  • Cancer Research :
    • In a study focusing on breast cancer models, the compound demonstrated significant inhibition of AKR1C3 activity, suggesting its role in reducing tumor growth rates. The study highlighted its isoform-selective nature, which could minimize side effects associated with broader-spectrum inhibitors .
  • Neurodegeneration :
    • Research involving neuroprotective assays showed that the compound effectively reduced AChE activity in vitro. This suggests potential therapeutic benefits for conditions like Alzheimer's disease by preserving acetylcholine levels in synaptic clefts .

Scientific Research Applications

Structural Characteristics

The compound features a unique structure comprising:

  • Cyclohepta[b]thiophene core : Provides a stable framework for biological interactions.
  • Sulfonamide group : Enhances solubility and reactivity with biological targets.
  • Dihydroisoquinoline moiety : Known for its diverse pharmacological properties.

Anti-inflammatory Activity

Recent studies indicate that the compound exhibits significant anti-inflammatory properties. It selectively inhibits cyclooxygenase-2 (COX-II) , an enzyme involved in the inflammatory response. Comparative studies have shown that this compound has an IC50 value comparable to established COX-II inhibitors like Celecoxib but with reduced ulcerogenic effects .

Antitumor Activity

The structural features suggest potential antitumor properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydroisoquinoline have shown significant antiproliferative activity in vitro, warranting further investigation into the antitumor capabilities of this compound .

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound and evaluating their biological activities. Modifications at specific positions on the cyclohepta[b]thiophene core can enhance anti-inflammatory and antitumor activities. A study by Chahal et al. highlighted the synthesis of derivatives and their evaluation against various biological targets, demonstrating promising results.

Case Studies

  • Study on COX-II Inhibition : This study compared various COX-II inhibitors and found that the compound exhibited comparable inhibitory activity against COX-II while demonstrating lower ulcerogenic effects compared to traditional NSAIDs .
  • Anticancer Activity Research : Investigations into similar dihydroisoquinoline compounds indicated their potential to inhibit cancer cell proliferation effectively. The findings support further exploration of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclohepta[b]thiophene derivatives with variable benzamido substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent on Benzamido Group Molecular Formula Molar Mass (g/mol) XLogP3 Key Properties/Notes
Target Compound 3,4-Dihydroisoquinolinyl sulfonyl C₂₉H₃₁N₃O₅S₂ 589.71* ~6.5* High steric bulk, potential for enhanced target interaction
Ethyl 2-[(4-phenylbenzoyl)amino]-... (303136-36-9) 4-Phenylbenzoyl C₂₃H₂₁NO₃S 391.5 5.9 Lipophilic; moderate solubility
Ethyl 2-(4-methoxybenzamido)-... (397290-59-4) 4-Methoxybenzamido C₂₀H₂₃NO₄S 373.47 ~4.2* Electron-donating group; improved solubility
Ethyl 2-(4-nitrobenzamido)-... (331819-60-4) 4-Nitrobenzamido C₂₀H₂₀N₂O₅S 408.45 ~3.8* Electron-withdrawing group; reactive precursor

*Estimated based on structural analogs.

Key Findings:

In contrast, the 4-phenylbenzoyl analog (CAS 303136-36-9) is more lipophilic (XLogP3 = 5.9), favoring membrane permeability . The 4-methoxybenzamido analog (CAS 397290-59-4) exhibits reduced hydrophobicity (XLogP3 ~4.2) due to the electron-donating methoxy group, which may improve aqueous solubility . The 4-nitrobenzamido derivative (CAS 331819-60-4) contains a nitro group, a strong electron-withdrawing substituent that could facilitate further chemical modifications (e.g., reduction to an amine) .

Synthetic Pathways: All analogs share a common cyclohepta[b]thiophene core synthesized via cycloheptanone, sulfur, and ethyl cyanoacetate/malononitrile, as described in . The target compound likely requires additional steps for sulfonylation and dihydroisoquinoline coupling, which may lower synthetic yields compared to simpler analogs (e.g., 22% yield for a related Petasis reaction in ) .

Potential Biological Implications: While pharmacological data for the target compound are unavailable, substituent trends suggest that its sulfonyl-dihydroisoquinoline group could enhance selectivity for targets requiring bulky, polar interactions (e.g., kinase active sites). The nitro-substituted analog (CAS 331819-60-4) may serve as a prodrug precursor, as nitro groups are often reduced in vivo to bioactive amines .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions starting with a thiophene core fused to a cycloheptane system. Critical steps include sulfonylation of the benzamide moiety and coupling reactions under controlled conditions (e.g., DMF as a solvent, triethylamine as a catalyst at 0–5°C). Purification via recrystallization or HPLC is essential to achieve >95% purity. Reaction yields improve with slow addition of reagents and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for structural characterization?

Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and benzamide groups) and X-ray crystallography for absolute stereochemistry. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For dynamic behavior, variable-temperature NMR can resolve conformational ambiguities in the cycloheptane ring .

Q. How can researchers identify the compound’s primary biological targets?

Employ enzyme inhibition assays (e.g., kinase profiling) and molecular docking to predict binding affinities. Preliminary studies on analogs suggest interactions with ATP-binding pockets in kinases. Use SPR (surface plasmon resonance) to measure real-time binding kinetics and confirm target engagement .

Q. What safety protocols are critical during handling?

Refer to SDS guidelines: use nitrile gloves, fume hoods, and respiratory protection (N95 masks) to avoid inhalation. The compound is a Category 2 skin/eye irritant. Store at 2–8°C under argon to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

Systematically modify substituents:

  • Replace the ethylsulfonyl group with aryl sulfonamides to enhance hydrophobic interactions.
  • Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to boost kinase inhibition (IC₅₀ improvement from 12 μM to 3.2 μM in analogs). Validate changes using 3D-QSAR models and in vitro cytotoxicity assays (e.g., against HeLa cells) .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from impurities (>98% purity required) or assay conditions. Perform HPLC-MS to rule out byproducts (e.g., desulfonated derivatives). Replicate assays in standardized media (e.g., RPMI-1640 with 10% FBS) and use orthogonal methods (e.g., Western blotting alongside cell viability assays) .

Q. What advanced methods detect low-abundance synthetic impurities?

Develop a UPLC-MS/MS method with a C18 column (2.6 μm, 100 Å) and 0.1% formic acid gradient. Monitor for:

  • Intermediate 1 : m/z 389.2 (retention time 6.2 min).
  • Oxidative byproduct : m/z 432.1 (RT 8.5 min). Limit quantification: 0.1% w/w .

Q. What mechanistic insights can be gained from studying its interaction with quinone reductase 2 (NQO2)?

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG ≈ -9.8 kcal/mol). Molecular dynamics simulations reveal hydrogen bonding between the sulfonyl group and Asn120 residue. Validate with knockout cell lines to assess NQO2-dependent cytotoxicity .

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